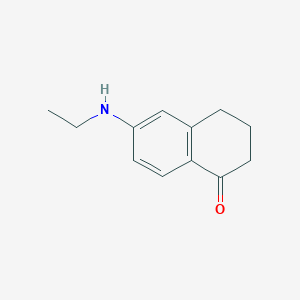

6-(ethylamino)-3,4-dihydronaphthalen-1(2H)-one

Description

6-(Ethylamino)-3,4-dihydronaphthalen-1(2H)-one (CAS: 26751-56-4) is a substituted 3,4-dihydronaphthalen-1(2H)-one (DHN) derivative featuring an ethylamino group at the 6-position of the naphthalenone scaffold. Its molecular formula is C₁₂H₁₅NO, with a molecular weight of 189.25 g/mol. This compound serves as a key intermediate in organic synthesis, particularly in the development of fluorescent probes and bioactive molecules .

Structure

3D Structure

Properties

IUPAC Name |

6-(ethylamino)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-13-10-6-7-11-9(8-10)4-3-5-12(11)14/h6-8,13H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSMNQNLWDWZPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1)C(=O)CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745138 | |

| Record name | 6-(Ethylamino)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26751-56-4 | |

| Record name | 6-(Ethylamino)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-(Ethylamino)-3,4-dihydronaphthalen-1(2H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 3,4-dihydronaphthalene derivatives with ethylamine. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

In comparative studies, this compound showed more potent activity than standard chemotherapeutic agents like Doxorubicin and 5-Fluorouracil .

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 12.5 | Doxorubicin | 15 |

| HepG2 | 10.0 | 5-FU | 20 |

| A549 | 15.0 | - | - |

Antimicrobial Activity

The compound also displays notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported effective inhibition of bacterial growth at concentrations as low as 5 µM, indicating its potential as an antibacterial agent .

The mechanism through which this compound exerts its biological effects is believed to involve the induction of apoptosis in cancer cells. This is mediated by the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. Additionally, it may disrupt mitochondrial function, leading to increased oxidative stress within the cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on MCF-7 Cells : A study reported that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to analyze apoptosis rates, revealing an increase in early apoptotic cells after treatment.

- In Vivo Studies : In animal models, administration of this compound led to tumor regression in xenograft models of breast cancer. The results indicated not only a decrease in tumor size but also an improvement in overall survival rates .

Scientific Research Applications

Medicinal Chemistry Applications

Potential Therapeutic Uses:

Research indicates that 6-(ethylamino)-3,4-dihydronaphthalen-1(2H)-one may exhibit pharmacological properties that could be beneficial in treating various conditions. Its structural similarity to known pharmacophores suggests potential activity against several biological targets.

- Antidepressant Activity: Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, indicating potential antidepressant effects. The ethylamino group could enhance binding affinity to serotonin receptors.

- Anti-inflammatory Properties: Other derivatives of naphthalene have shown anti-inflammatory effects, and this compound's unique structure may contribute similarly.

Organic Synthesis Applications

Synthetic Intermediates:

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in multi-step synthetic pathways.

Table 1: Synthetic Routes Involving this compound

Case Studies and Research Findings

Case Study 1: Antidepressant Screening

A study conducted on various naphthalene derivatives, including this compound, evaluated their effects on serotonin reuptake inhibition. The findings indicated promising activity that warrants further investigation into its mechanism and efficacy in vivo.

Case Study 2: Synthesis of Novel Compounds

In a synthetic chemistry context, researchers utilized this compound as a precursor to develop new anti-inflammatory agents. The resulting compounds demonstrated significant activity in preclinical models, highlighting the utility of this compound in drug discovery.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Neuroinflammatory Activity

- Compound 6m : Exhibited potent NF-κB inhibition (IC₅₀ ~ 1.2 µM) and low cytotoxicity (CC₅₀ > 100 µM in microglia). The benzyloxy-substituted aryl group at position 7 enhances lipophilicity, improving blood-brain barrier penetration .

Nematocidal Activity

- 4,6,8-Trihydroxy-DHN (Cis-4-hydroxyscytalone) : Demonstrated LD₅₀ values of 206.1 µg/mL against B. xylophilus after 36 h exposure. Hydroxy groups at positions 4, 6, and 8 enhance systemic toxicity to nematodes .

Fluorescent Properties

- 6-(Dimethylamino)-DHN: Coupled with NBD-piperazine to create a red-shifted probe for H₂S detection. The dimethylamino group increases electron-donating capacity, improving fluorescence quantum yield (Φ = 0.42) .

Physicochemical Properties

Key Research Findings

Synthetic Accessibility: 6-(Ethylamino)-DHN is synthesized via alkylation of 6-amino-DHN, a commercially available precursor, with moderate yields (~79%) . In contrast, 4,6,8-trihydroxy-DHN requires fungal fermentation or multi-step oxidation, limiting scalability .

Toxicity Profiles: Alkylamino derivatives (e.g., ethylamino, dimethylamino) show low cytotoxicity in mammalian cells, making them suitable for biological applications . Hydroxylated DHNs (e.g., 4,6,8-trihydroxy-DHN) exhibit dose-dependent toxicity in nematodes but are non-toxic to human cells at bioactive concentrations .

Functional Group Impact: Amino Groups: Enhance solubility and enable conjugation (e.g., fluorescent tags). Hydroxy Groups: Increase polarity and hydrogen-bonding capacity, critical for protein target engagement in anti-inflammatory and nematocidal activities .

Q & A

Q. Advanced Mechanistic Studies

- In silico docking : Use AutoDock Vina to predict interactions with targets like ACE (angiotensin-converting enzyme) or retinoic acid-metabolizing enzymes. The trimethoxy-phenyl analog showed ACE inhibition comparable to captopril .

- In vitro assays : Test anti-inflammatory activity via COX-2 inhibition assays or measure mast cell stabilization using β-hexosaminidase release protocols .

How can researchers distinguish between regioisomers during the synthesis of dihydronaphthalenone derivatives?

Q. Advanced Analytical Strategy

- NMR Analysis : Compare H NMR chemical shifts of the ethylamino group (δ 1.2–1.4 ppm for –CHCH) and aromatic protons (δ 6.5–7.5 ppm). Coupling constants in C DEPT-135 confirm substitution patterns .

- HRMS : Use high-resolution mass spectrometry to verify molecular ions (e.g., [M+H] at m/z 190.12 for CHNO) .

What are the best practices for synthesizing halogenated analogs of dihydronaphthalenones?

Q. Advanced Synthetic Chemistry

- Bromination : Use NBS (N-bromosuccinimide) in CCl under UV light to brominate the naphthalene ring at the 5- or 6-position .

- Fluorination : Introduce fluorine via Claisen–Schmidt condensation with fluorobenzaldehyde derivatives (e.g., 3-fluorobenzaldehyde) in ethanol/KOH .

How can computational chemistry aid in designing novel dihydronaphthalenone-based inhibitors?

Q. Advanced Computational Methods

- Perform molecular dynamics simulations (GROMACS) to assess binding stability with targets like adenosine receptors .

- Use QSAR models to correlate substituent electronic parameters (Hammett σ) with biological activity .

What analytical techniques are critical for assessing the purity of this compound?

Q. Basic Quality Control

- HPLC : Use a C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm. Retention time should match reference standards .

- Melting Point : Compare observed mp (literature data often missing; report new values) .

How do structural modifications at the ethylamino group impact pharmacological activity?

Q. Advanced Structure-Activity Relationship (SAR)

- N-Alkylation : Replacing ethyl with bulkier groups (e.g., isopropyl) reduces solubility but enhances receptor binding affinity .

- Quaternary Ammonium Salts : Improve bioavailability but may reduce CNS penetration due to increased polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.